molecular formula C14H26O3 B14001441 Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate CAS No. 5445-42-1

Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate

Cat. No.: B14001441
CAS No.: 5445-42-1
M. Wt: 242.35 g/mol
InChI Key: HLAIQFADSAKXAX-UHFFFAOYSA-N
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Description

Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate is an organic compound with a complex structure that includes an oxirane ring, a heptyl chain, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate typically involves the reaction of 2-heptyl-3,3-dimethyloxirane with ethyl chloroformate under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient for large-scale production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This can result in changes in the activity of these biomolecules and potentially lead to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3,3-dimethyloxirane-2-carboxylate: Lacks the heptyl chain, leading to different chemical properties and reactivity.

    2-Ethyl-2,3-dimethyloxirane: Lacks the ester group, resulting in different applications and reactivity.

    Oxirane, 3-ethyl-2,2-dimethyl-: Similar structure but different substitution pattern, leading to different chemical behavior.

Properties

CAS No.

5445-42-1

Molecular Formula

C14H26O3

Molecular Weight

242.35 g/mol

IUPAC Name

ethyl 2-heptyl-3,3-dimethyloxirane-2-carboxylate

InChI

InChI=1S/C14H26O3/c1-5-7-8-9-10-11-14(12(15)16-6-2)13(3,4)17-14/h5-11H2,1-4H3

InChI Key

HLAIQFADSAKXAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1(C(O1)(C)C)C(=O)OCC

Origin of Product

United States

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